molecular formula C12H17I B6264934 1-iodo-2,4-bis(propan-2-yl)benzene CAS No. 496801-02-6

1-iodo-2,4-bis(propan-2-yl)benzene

Cat. No.: B6264934
CAS No.: 496801-02-6
M. Wt: 288.2
InChI Key:
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Description

1-Iodo-2,4-bis(propan-2-yl)benzene is an organic compound with the molecular formula C12H17I It is a derivative of benzene, where two isopropyl groups and one iodine atom are substituted at the 2, 4, and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,4-bis(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the iodination of 2,4-bis(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,4-bis(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Iodo-2,4-bis(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-iodo-2,4-bis(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The iodine atom and isopropyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-2,4-bis(propan-2-yl)benzene is unique due to the presence of isopropyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .

Properties

CAS No.

496801-02-6

Molecular Formula

C12H17I

Molecular Weight

288.2

Purity

95

Origin of Product

United States

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